molecular formula C7H8ClN3OS B14862859 1-(4-Chloro-1,2,5-thiadiazol-3-yl)piperidin-4-one

1-(4-Chloro-1,2,5-thiadiazol-3-yl)piperidin-4-one

Cat. No.: B14862859
M. Wt: 217.68 g/mol
InChI Key: OFNVKNQCQVOTLY-UHFFFAOYSA-N
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Description

1-(4-Chloro-1,2,5-thiadiazol-3-yl)piperidin-4-one is a chemical compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a piperidin-4-one moiety attached to the thiadiazole ring, with a chlorine atom at the 4-position of the thiadiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chloro-1,2,5-thiadiazol-3-yl)piperidin-4-one typically involves the reaction of 4-chloro-1,2,5-thiadiazole with piperidin-4-one under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chloro-1,2,5-thiadiazol-3-yl)piperidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in tetrahydrofuran (THF) or sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding alcohol or amine.

    Substitution: Formation of substituted thiadiazole derivatives.

Scientific Research Applications

1-(4-Chloro-1,2,5-thiadiazol-3-yl)piperidin-4-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-1,2,5-thiadiazol-3-yl)piperidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Chloro-1,2,5-thiadiazol-3-yl)morpholine: Another thiadiazole derivative with a morpholine moiety.

    3-Chloro-4-morpholin-4-yl-1,2,5-thiadiazole: A similar compound with a morpholine ring instead of a piperidine ring.

Uniqueness

1-(4-Chloro-1,2,5-thiadiazol-3-yl)piperidin-4-one is unique due to the presence of the piperidin-4-one moiety, which can impart different chemical and biological properties compared to other thiadiazole derivatives. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(4-chloro-1,2,5-thiadiazol-3-yl)piperidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN3OS/c8-6-7(10-13-9-6)11-3-1-5(12)2-4-11/h1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFNVKNQCQVOTLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=O)C2=NSN=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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